molecular formula C9H7ClO3 B13049792 8-Chloro-7-hydroxychroman-4-one

8-Chloro-7-hydroxychroman-4-one

Cat. No.: B13049792
M. Wt: 198.60 g/mol
InChI Key: MEHKJOFQLZLBQW-UHFFFAOYSA-N
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Description

8-Chloro-7-hydroxychroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in drug design . The presence of a chlorine atom at the 8th position and a hydroxyl group at the 7th position in the chroman-4-one skeleton imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-hydroxychroman-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by cyclization in aqueous sodium hydroxide . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-hydroxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.

Major Products:

    Oxidation: Formation of 8-chloro-7-oxochroman-4-one.

    Reduction: Formation of 8-chloro-7-hydroxychroman-4-ol.

    Substitution: Formation of 8-substituted-7-hydroxychroman-4-one derivatives.

Mechanism of Action

The mechanism of action of 8-Chloro-7-hydroxychroman-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and chlorine groups play crucial roles in its binding affinity and specificity .

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

8-chloro-7-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H7ClO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2

InChI Key

MEHKJOFQLZLBQW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2Cl)O

Origin of Product

United States

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